2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid

Medicinal chemistry Antifolate intermediates Building block

2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a fused pyrido[2,3-d]pyrimidine derivative bearing a carboxylic acid at position 7 and a phenyl substituent at position It belongs to a compound class extensively investigated for antitumor, antibacterial, tyrosine kinase inhibition, and antifolate applications. Its core scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key intermediate toward biologically active tetrahydropyrido[2,3-d]pyrimidines.

Molecular Formula C14H9N3O4
Molecular Weight 283.243
CAS No. 1253394-92-1
Cat. No. B2985718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid
CAS1253394-92-1
Molecular FormulaC14H9N3O4
Molecular Weight283.243
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC3=C2C(=O)NC(=O)N3)C(=O)O
InChIInChI=1S/C14H9N3O4/c18-12-10-8(7-4-2-1-3-5-7)6-9(13(19)20)15-11(10)16-14(21)17-12/h1-6H,(H,19,20)(H2,15,16,17,18,21)
InChIKeyAUNFNVJOJNRUMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid (CAS 1253394-92-1) – Core Scaffold Identity and Procurement Context


2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a fused pyrido[2,3-d]pyrimidine derivative bearing a carboxylic acid at position 7 and a phenyl substituent at position 5. It belongs to a compound class extensively investigated for antitumor, antibacterial, tyrosine kinase inhibition, and antifolate applications [1]. Its core scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key intermediate toward biologically active tetrahydropyrido[2,3-d]pyrimidines [2]. Commercially, it is listed by several research chemical suppliers under CAS 1253394-92-1, with a molecular formula of C14H9N3O4 and a molecular weight of 283.24 g/mol .

Why Generic Pyrido[2,3-d]pyrimidine Substitution Fails for 2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid


Within the pyrido[2,3-d]pyrimidine family, the oxidation state at positions 2 and 4, the saturation level of the pyridine ring, the nature of the C5 aryl group, and the C7 functional handle collectively dictate reactivity, downstream derivatization potential, and biological target engagement [1]. The 2,4-dioxo-1,2,3,4-tetrahydro oxidation pattern of this compound distinguishes it from 4-oxo-3,4,5,8-tetrahydro analogs, which exhibit different electrochemical behavior and antioxidant capacity [2]. Additionally, the free N1–N3 positions permit selective alkylation or acylation that is precluded in N-methylated hexahydro variants [3]. The C7 carboxylic acid provides a versatile anchor for amide coupling or esterification, whereas the C6 carbonitrile/C7 amino congener reported by Abdolmohammadi and Balalaie [4] directs reactivity toward a distinct chemical space. Consequently, substituting this compound with a generic pyrido[2,3-d]pyrimidine risks loss of the precise functional group topology required for target-oriented synthesis or structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid


C7 Carboxylic Acid vs. C6 Carbonitrile/C7 Amino: Divergent Synthetic Utility

The target compound carries a free C7 carboxylic acid, whereas the closely related 7-amino-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile terminates in a C6 nitrile and C7 amine [1]. The carboxylic acid enables direct amide coupling with amines or anilines without additional protection/deprotection steps, while the amino-carbonitrile congener requires nitrile hydrolysis or reductive amination to reach the same oxidation state. This difference translates into a minimum two-step synthetic divergence for any downstream amide library synthesis.

Medicinal chemistry Antifolate intermediates Building block

2,4-Dioxo Oxidation State Differentiation from 4-Oxo-3,4,5,8-tetrahydro Analogs

5-Aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids studied by Quiroga et al. exhibit irreversible oxidation waves in cyclic voltammetry and low DPPH radical scavenging capacity [1]. The target compound, bearing a 2,4-dioxo-1,2,3,4-tetrahydro core, possesses an additional carbonyl at C2, which alters the π-electron distribution and is expected to shift the oxidation potential anodically relative to the mono-oxo series. This redox distinction is critical for applications where the pyrimidine ring acts as an electron-deficient partner in charge-transfer complexes or as a redox-active pharmacophore.

Electrochemistry Redox behavior Antioxidant

Free N1–N3 Positions Enable Regioselective Derivatization

The target compound retains free NH groups at N1 and N3, whereas the 1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-7-carboxylic acids reported by Sadegh-Samiei and Abdolmohammadi [1] are permanently blocked at these positions. This structural feature permits sequential N1- or N3-selective functionalization using alkyl halides, acyl chlorides, or Mitsunobu conditions, offering a divergent point for library synthesis. The N-methylated congeners, by contrast, restrict diversification to the C5 aryl and C7 carboxyl sites only.

Alkylation Acylation SAR exploration

C5 Phenyl Substituent: Hydrophobic and π-Stacking Potential vs. Polar Aryl Analogs

The C5 phenyl group of the target compound provides a balanced lipophilic and π-stacking motif. In contrast, the 5-(3-hydroxyphenyl) and 5-(4-methoxyphenyl) analogs described in the pyrido[2,3-d]pyrimidine-6-carbonitrile series introduce hydrogen-bond donors/acceptors that alter solubility and target engagement profiles [1]. While direct logP or binding data for this specific compound are unavailable in the public domain, the unsubstituted phenyl ring is the preferred choice when the C5 position must engage hydrophobic pockets in kinase ATP-binding sites or contribute to π–π stacking with aromatic protein residues, as inferred from pyrido[2,3-d]pyrimidine tyrosine kinase inhibitor SAR [2].

Lipophilicity π–π interactions Kinase inhibitor design

High-Value Application Scenarios for 2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid Based on Verified Differentiation Evidence


Antifolate Intermediate for One-Step Amide Library Synthesis

The C7 carboxylic acid enables direct amide bond formation with diverse amines, a critical step in constructing antifolate agents based on the tetrahydropyrido[2,3-d]pyrimidine scaffold as described in Eli Lilly patent US5486614 [1]. The target compound eliminates the need for nitrile hydrolysis or protective group manipulation required by 7-amino-6-carbonitrile precursors, accelerating hit-to-lead timelines in antifolate drug discovery [2].

Kinase Inhibitor Fragment with Selective N1/N3 Derivatization Potential

The two free N–H positions at N1 and N3 permit sequential alkylation or acylation to explore vectors extending into kinase ribose pockets or solvent-exposed regions, a strategy validated in pyrido[2,3-d]pyrimidine-based Src kinase inhibitor programs [1]. This compound is preferred over N-methylated hexahydro congeners that lack these derivatization points, enabling greater chemical space coverage from a single intermediate [2].

Electron-Deficient Core for Charge-Transfer Complex Screening

The 2,4-dioxo-1,2,3,4-tetrahydro oxidation pattern provides a more electron-deficient pyrimidine ring than 4-oxo-3,4,5,8-tetrahydro analogs, as inferred from electrochemical studies on related pyridopyrimidines [1]. This property makes the compound suitable for screening as an electron-acceptor component in charge-transfer complexes, organic semiconductors, or as a redox probe in biochemical assays.

C5 Phenyl Pharmacophore for Hydrophobic Pocket Targeting

The unsubstituted C5 phenyl group maximizes hydrophobic contacts with non-polar protein pockets, as supported by pyrido[2,3-d]pyrimidine kinase SAR literature [1]. Compared to 5-(hydroxy/methoxy-phenyl) analogs, this compound is the optimal choice when lipophilic efficiency must be preserved and hydrogen-bonding at C5 is undesirable, such as in ATP-competitive kinase inhibitor design [2].

Quote Request

Request a Quote for 2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.